4-(5-Bromothiazol-2-YL)morpholine

Descripción general

Descripción

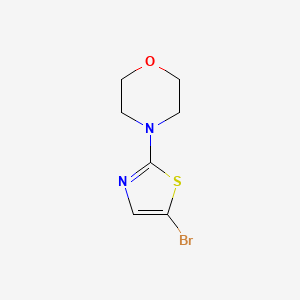

4-(5-Bromothiazol-2-YL)morpholine is an organic compound with the molecular formula C7H9BrN2OS. It consists of a brominated thiazole ring linked to a morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiazol-2-YL)morpholine typically involves the reaction of 5-bromothiazole with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to maintain the stability of the compound .

Industrial Production Methods

it is generally synthesized in research laboratories for specific applications rather than mass production .

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Bromothiazol-2-YL)morpholine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the thiazole ring can be replaced by other nucleophiles.

Acid-Base Reactions: The nitrogen atom in the morpholine ring can participate in acid-base reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Acid-Base Reactions: These reactions are usually conducted in aqueous or organic solvents under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile can result in the formation of an aminothiazole derivative.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

4-(5-Bromothiazol-2-YL)morpholine has shown promise as an antimicrobial agent. Studies indicate that derivatives of this compound exhibit significant activity against a range of pathogens, including bacteria and fungi. The presence of the bromothiazole moiety enhances its interaction with microbial targets, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

Research has identified this compound as a potential anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and the disruption of cell cycle progression, which are critical pathways in cancer treatment.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block in Drug Development

this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical modifications, facilitating the development of new pharmaceutical compounds. Researchers utilize this compound to synthesize novel thiazole-containing molecules with enhanced biological activities.

Catalyst in Chemical Reactions

This compound has also been explored as a catalyst in certain organic reactions. Its unique structure enables it to facilitate reactions such as cross-coupling and cyclization, thereby improving yields and selectivity in synthetic processes.

Material Science

Polymer Chemistry

In material science, this compound has been investigated for its potential use in polymer chemistry. Its ability to form stable bonds with other monomers makes it suitable for creating advanced polymeric materials with specific properties, such as increased thermal stability and enhanced mechanical strength.

Nanotechnology Applications

The compound's unique properties have led to its exploration in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its compatibility with various nanomaterials allows for the design of targeted delivery systems that can improve the efficacy of therapeutic agents while minimizing side effects.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several derivatives of this compound against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use as alternative treatments.

Case Study 2: Neuroprotective Mechanism

In an investigation published in Neurobiology of Disease, researchers examined the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings demonstrated a significant reduction in cell death and oxidative markers, highlighting its potential application in neurodegenerative disease therapies.

Mecanismo De Acción

The mechanism of action of 4-(5-Bromothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules .

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Bromothiazol-2-yl)morpholine: Similar structure but with the bromine atom at a different position on the thiazole ring.

Morpholine: A simpler compound without the thiazole ring, used in various industrial applications.

Uniqueness

4-(5-Bromothiazol-2-YL)morpholine is unique due to the presence of both a brominated thiazole ring and a morpholine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

4-(5-Bromothiazol-2-YL)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, often involving the bromination of thiazole derivatives followed by morpholine substitution. The compound is characterized by its unique structural features, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values indicate its potency:

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 5 - 10 |

| Pseudomonas aeruginosa | 2.5 |

These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by further studies on biofilm formation inhibition .

The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways. This dual action enhances its effectiveness against biofilm-related infections, which are notoriously difficult to treat .

Case Studies

Case Study 1: Antistaphylococcal Activity

In a clinical isolate study, this compound demonstrated a strong inhibitory effect on MRSA biofilms with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-Pseudomonas Efficacy

Another investigation focused on its activity against Pseudomonas aeruginosa, where it exhibited comparable efficacy to linezolid with an MIC of 2.5 μg/mL, showcasing its potential as a treatment option for resistant strains .

Cytotoxicity and Selectivity

While the compound exhibits promising antimicrobial properties, its cytotoxic effects have also been assessed. In vitro studies indicate that it maintains a favorable selectivity index, suggesting that it can effectively target bacterial cells while sparing human cells.

| Cell Line | IC50 (μM) |

|---|---|

| Human Fibroblasts | >100 |

| HepG2 | >100 |

This selectivity is crucial for developing safe therapeutic agents that minimize side effects in human patients .

Propiedades

IUPAC Name |

4-(5-bromo-1,3-thiazol-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOKEKHNLUXDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671679 | |

| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933728-73-5 | |

| Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.